Lansoprazole
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIHNNLFOKEZEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023200 | |
| Record name | Lansoprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lansoprazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005008 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>55.4 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in dimethylformamide; soluble in ethyl acetate, dichloromethane and acetonitrile; very slightly soluble in ether, and practically insoluble in hexane and water. | |
| Record name | SID855954 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Lansoprazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00448 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LANSOPRAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7204 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to brownish-white crystalline powder | |
CAS No. |
103577-45-3, 138530-94-6 | |
| Record name | Lansoprazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103577-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lansoprazole [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103577453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lansoprazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00448 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | dexlansoprazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | lansoprazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758638 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lansoprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lansoprazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LANSOPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K5C5T2QPG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LANSOPRAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7204 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lansoprazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005008 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178-182 °C, 178 to 182 °C (decomposes), MP: approx 166 °C with decomposition. Stable when exposed to light for up to two months. The compound degrades in aqueous solution, the rate of degradation increasing with decreasing pH. At 25 °C the half-lives are approx 0.5 and 18 hrs at pH 5.0 and pH 7.0, respectively., 178 - 182 °C | |
| Record name | Lansoprazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00448 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LANSOPRAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7204 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lansoprazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005008 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Mechanisms of Action and Pharmacodynamics
Inhibition of Gastric H+/K+-ATPase (Proton Pump)
Lansoprazole acts as a potent inhibitor of the gastric proton pump. researchgate.net Its inhibitory effect is dose-related and impacts both basal and stimulated gastric acid secretion. fda.gov
Covalent Binding to Cysteine Residues of H+/K+-ATPase
This compound inhibits the H+/K+-ATPase by forming covalent disulfide bonds with specific cysteine residues accessible from the luminal surface of the enzyme. drugbank.comresearchgate.netpatsnap.comresearchgate.netnih.govwikipedia.orgijiset.comfrontiersin.orgnih.govjnmjournal.orgrjptonline.orgacs.org This binding is crucial for the prolonged duration of action of this compound, as it irreversibly inactivates the pump until new enzyme is synthesized. patsnap.comumich.edu Specifically, this compound has been shown to bind to cysteine 813 and cysteine 321 on the H+/K+-ATPase. drugbank.comnih.govwikipedia.orgfrontiersin.org
Acid Activation of this compound Prodrug to Sulfenamide (B3320178) and Sulfenic Acid
This compound is administered as an inactive prodrug. drugbank.compatsnap.comnih.govijiset.comjnmjournal.orgrjptonline.orgacs.orgwikipedia.org It requires an acidic environment, such as the secretory canaliculus of the parietal cell, to be converted into its active form. drugbank.compatsnap.comnih.govijiset.comjnmjournal.orgrjptonline.orgwikipedia.org This acid-catalyzed conversion leads to the formation of reactive intermediates, specifically tetracyclic sulfenamide and sulfenic acid. nih.govwikipedia.orgijiset.comnih.govjnmjournal.orgrjptonline.orgacs.orgimpactfactor.orgnih.govnih.gov These activated forms are highly reactive thiophilic reagents that can then bind covalently to the cysteine residues on the proton pump. nih.govjnmjournal.org The acid stability of this compound influences its activation rate. nih.govacs.orgnih.gov
Irreversible Inactivation of the Proton Pump
The covalent binding of the activated forms of this compound to the H+/K+-ATPase results in the irreversible inactivation of the enzyme. patsnap.comrjptonline.orgumich.edunih.govhres.ca This irreversible inhibition means that the pump remains non-functional until new proton pumps are synthesized by the parietal cell. patsnap.comumich.edu This mechanism contributes significantly to the prolonged acid suppression observed with this compound, which lasts much longer than its plasma half-life. drugbank.compatsnap.comfda.govnih.govijiset.comnih.govumich.eduwikipedia.orgresearchgate.net
Selective Accumulation in Parietal Cell Secretory Canaliculi
This compound is a weak base with a primary pKa that allows it to selectively accumulate in the highly acidic environment of the secretory canaliculi of stimulated parietal cells. nih.govijiset.comjnmjournal.orgrjptonline.orgresearchgate.net The pH in this space is approximately 1.0. nih.gov This selective accumulation results in a significantly higher concentration of this compound at the site of action (the luminal surface of the proton pump) compared to the bloodstream, contributing to its therapeutic index. nih.govjnmjournal.org The acidic environment is also necessary for the activation of the prodrug. drugbank.compatsnap.comnih.govijiset.comjnmjournal.orgrjptonline.orgwikipedia.org
Regulation of Gastric Acid Secretion Dynamics
By irreversibly inhibiting the gastric proton pump, this compound significantly alters the dynamics of gastric acid secretion. patsnap.comumich.edu
Suppression of Basal and Stimulated Acid Output
This compound effectively suppresses both basal and stimulated gastric acid output. fda.govnih.govnih.gov Studies have shown that this compound leads to a dose-related reduction in basal acid output and meal-stimulated acid output and secretion volume. fda.govnih.gov For instance, a study in healthy volunteers demonstrated that both 30 mg and 60 mg doses of this compound induced a relevant reduction in basal acid output, meal-stimulated acid output, and meal-stimulated secretion volume. nih.gov The suppression of stimulated acid output is observed regardless of the stimulus, as the drug targets the final common pathway of acid production. fda.gov The effect on stimulated acid output can increase with repeated dosing.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 3883 |
Data Tables
Based on the available search results, a specific comparative data table for this compound's effect on basal and stimulated acid output from a single study can be presented:
| Parameter | Baseline (mmol/h) | Oral this compound 30 mg (Day 7) (mmol/h) | IV this compound 30 mg (Day 14) (mmol/h) |
| Median Basal Acid Output | 1.42 (n=28) | 0.42* (n=28) | 0.27* (n=28) |
| Median Pentagastrin-Stimulated Acid Output | 11.26 (n=27) | 4.76* (n=28) | 5.13* (n=28) |
* Significantly (p ≤ 0.05) less acid output as compared to baseline. fda.gov
This table illustrates the significant reduction in both basal and stimulated acid output after treatment with this compound, administered either orally or intravenously.
Impact on Intragastric pH Homeostasis
The primary pharmacodynamic effect of this compound is a significant increase in intragastric pH due to the reduction in gastric acid secretion. Studies in healthy volunteers have demonstrated a dose-related increase in intragastric pH following this compound administration. karger.comnih.govkarger.com For instance, a study involving healthy volunteers showed that both 30 mg and 60 mg doses of this compound induced a dose-related increase in intragastric pH, with the 60 mg dose being significantly superior in raising pH compared to the 30 mg dose. nih.govkarger.comscite.ai The inhibition of gastric acid secretion results in a marked reduction in basal and meal-stimulated acid output and secretion volume. karger.comnih.govkarger.comhres.cafda.gov After multiple daily doses, increased gastric pH is typically observed within the first hour post-dosing with 30 mg of this compound. fda.gov This sustained increase in intragastric pH is crucial for the healing of acid-related mucosal damage.
The duration of effect on intragastric pH is prolonged due to the irreversible binding of activated this compound to the proton pump. Acid secretion gradually returns to normal over two to four days after discontinuation of multiple doses, coinciding with the synthesis of new H+,K+-ATPase molecules. fda.govresearchgate.net
Influence on Pepsin Secretion and Activity
This compound also influences pepsin secretion and activity, primarily as a secondary effect of increased intragastric pH. Pepsin, a proteolytic enzyme in the stomach, requires an acidic environment to be activated from its precursor, pepsinogen, and to exert its digestive activity. medcentral.comnih.gov By significantly raising intragastric pH, this compound reduces the conversion of pepsinogen to pepsin and decreases pepsin activity. karger.comnih.govhres.camedcentral.comijiset.com Studies have shown that this compound decreases pepsin secretion and activity under both basal conditions and in response to meal stimulation or insulin (B600854) injection. nih.govhres.camedcentral.com The suppression of pepsin activity appears to be less pronounced than the inhibition of gastric acid secretion. medcentral.com In healthy adults receiving 30 mg of this compound daily for 7 days, pepsin output was inhibited by 42-58% when administered in the morning and 67-88% when administered in the evening. medcentral.com
Effects on Gastrointestinal Hormones and Enzymes
The profound suppression of gastric acid secretion by this compound leads to feedback mechanisms that affect the levels of certain gastrointestinal hormones and enzymes.
Effects on Gastrointestinal Hormones and Enzymes
Modulation of Serum Gastrin Levels
Inhibition of gastric acid secretion by PPIs, including this compound, results in a decrease in the negative feedback on gastrin release from gastric G cells. This leads to an increase in serum gastrin concentrations. medcentral.comnih.gov Studies have shown that this compound treatment increases serum gastrin levels in a dose-dependent manner. karger.comnih.govscite.ai In patients with peptic ulcers receiving 30 mg/day of this compound for two months, fasting serum gastrin levels approximately doubled, although these levels typically remained within the normal range. fda.govmedcentral.comijiset.com Serum gastrin concentrations tend to reach a plateau within two months of therapy and return to pretreatment values within a few days to four weeks after discontinuation. hres.cafda.govmedcentral.comijiset.comhres.ca While marked hypergastrinemia and associated enterochromaffin-like (ECL) cell proliferation have been observed in animal studies, human studies of up to 15 months of this compound therapy have shown only a slight increase in mean ECL-cell density with no microscopic evidence of cell hyperplasia. hres.cahres.ca
Here is a table summarizing the effect of this compound on serum gastrin levels:
| Study Population | This compound Dose | Duration of Treatment | Effect on Fasting Serum Gastrin Levels |
| Healthy Volunteers | 30 mg, 60 mg | 7 days | Dose-dependent increase karger.comnih.govscite.ai |
| Patients with PU | 30 mg/day | 2 months | ~50-100% increase from baseline medcentral.comijiset.com |
| Patients with ZES | Various | Long-term | Generally not modified, but increases observed in some hres.ca |
| Healthy Adults | 30 mg single dose | Single dose | No significant effect medcentral.com |
| Patients (various) | 15-60 mg | Up to 1 year+ | Median levels increased 50-100%, remained within normal range fda.gov |
Impact on Serum Pepsinogen and Gastric Pepsin Output
This compound treatment has been shown to increase serum pepsinogen levels while decreasing pepsin output and activity in gastric juice. karger.comnih.govscite.aihres.camedcentral.comhres.ca The increase in serum pepsinogen is likely a consequence of the altered feedback mechanisms resulting from reduced gastric acidity. Studies in healthy volunteers demonstrated a dose-dependent increase in serum pepsinogen concentrations with this compound. karger.comnih.govscite.ai Conversely, pepsin output and activity in gastric juice were decreased, particularly at higher doses. karger.comnih.govscite.ai
Here is a table illustrating the effects on pepsinogen and pepsin:
| This compound Dose | Effect on Serum Pepsinogen | Effect on Gastric Pepsin Output/Activity |
| 30 mg | Increased karger.comnih.govscite.ai | Slightly decreased karger.comnih.govscite.ai |
| 60 mg | Increased karger.comnih.govscite.ai | Markedly suppressed karger.comnih.govscite.ai |
Alterations in Intrinsic Factor Concentration
Intrinsic factor, a glycoprotein (B1211001) produced by gastric parietal cells, is essential for the absorption of vitamin B12. While PPIs primarily target the proton pump in parietal cells, studies have investigated their potential impact on intrinsic factor secretion. Research indicates that this compound can increase intrinsic factor concentration in a dose-dependent manner. karger.comnih.govscite.ai However, the clinical significance of this increase in the context of long-term PPI use and vitamin B12 absorption is a subject of ongoing research. Vitamin B12 requires gastric acid and pepsin to be released from food proteins before binding to intrinsic factor, and reduced acid secretion by PPIs may impair this initial step, potentially leading to reduced vitamin B12 absorption over time, particularly with long-term use. nih.govscielo.org.pebpac.org.nzscielo.org.co
Beyond Gastric Acid Secretion: Emerging Molecular Pathways
While the primary mechanism of action of this compound is the inhibition of gastric acid secretion, emerging research suggests that it may exert effects through additional molecular pathways, independent of its impact on gastric pH. Studies have indicated that this compound possesses anti-inflammatory and antioxidant properties. plos.orgnih.govjst.go.jp
One area of investigation involves the induction of antioxidant proteins such as heme oxygenase-1 (HO-1). plos.orgnih.gov this compound has been shown to induce HO-1 expression in various cell types, including gastric epithelial cells, endothelial cells, and hepatic cells. plos.orgnih.gov This induction is thought to contribute to cytoprotective effects against oxidative stress. plos.orgnih.gov The activation of HO-1 by this compound may occur through pathways involving nuclear factor erythroid 2-related factor 2 (Nrf2). plos.orgnih.gov Studies have demonstrated that this compound can induce the transactivation of Nrf2 and the expression of Nrf2-dependent antioxidant genes. plos.org Furthermore, the p38 mitogen-activated protein kinase (MAPK) pathway has been implicated in this compound-induced Nrf2 activation and cytoprotective effects. plos.org
Another area of emerging research explores the potential influence of this compound on amyloid-beta (Aβ) production, a key factor in the pathogenesis of Alzheimer's disease. Some studies suggest that this compound may enhance the production of certain Aβ species, although the underlying mechanisms are not fully understood and require further investigation. plos.org
Additionally, this compound has been investigated for potential effects on pancreatic beta-cells and glucose metabolism, possibly mediated through its effect on gastrin levels, as gastrin is known to play a role in beta-cell regulation. scielo.brscielo.br
Heme Oxygenase-1 (HO-1) Induction and Antioxidant Effects
This compound has been shown to induce the expression of heme oxygenase-1 (HO-1), a crucial enzyme involved in the cellular response to oxidative stress nih.govsemanticscholar.orgwjgnet.comnih.govresearchgate.netnih.govjst.go.jp. HO-1 catalyzes the degradation of heme into equimolar quantities of biliverdin (B22007), carbon monoxide (CO), and free iron semanticscholar.orgelsevier.es. Biliverdin is subsequently converted to bilirubin (B190676). Both biliverdin and bilirubin are potent antioxidants, while CO has various signaling properties, including anti-inflammatory and vasorelaxant effects impactfactor.orgsemanticscholar.orgelsevier.es.
Studies have demonstrated that this compound increases HO-1 mRNA and protein levels in various cell types, including endothelial cells, macrophages, and gastric epithelial cells nih.govwjgnet.comnih.govresearchgate.netnih.govjst.go.jp. This induction of HO-1 by this compound is associated with a decrease in NADPH-mediated reactive oxygen species (ROS) formation, indicating an enhancement of antioxidant capacity nih.govwjgnet.comnih.govresearchgate.net. The radical scavenging properties attributed to this compound were found to be diminished in the presence of an HO-1 inhibitor, suggesting that the induction of HO-1 plays a significant role in its antioxidant effects nih.govwjgnet.comnih.govresearchgate.net.
The induction of HO-1 by this compound appears to be mediated, at least in part, through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway semanticscholar.orgnih.govjst.go.jpplos.orgresearchgate.net. Nrf2 is a transcription factor that regulates the expression of various antioxidant and detoxifying enzymes, including HO-1 plos.org. This compound has been shown to induce the transactivation of Nrf2 and the expression of Nrf2-dependent antioxidant genes plos.org. Some research suggests that the phosphatidylinositol 3-kinase (PI3K) pathway is involved in the this compound-induced HO-1 gene expression nih.govwjgnet.comnih.gov.
Data from studies investigating the effect of this compound on HO-1 and ferritin protein expression in macrophages and endothelial cells illustrate a concentration-dependent increase in these antioxidant proteins. nih.govwjgnet.comnih.gov.
Modulation of Inflammatory Pathways (e.g., NF-κB, ERK)
Beyond its effects on oxidative stress, this compound also modulates inflammatory signaling pathways, notably nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) researchgate.netnih.govjst.go.jpnih.govdntb.gov.ua. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines and mediators researchgate.netnih.govjst.go.jpnih.gov. ERK is a member of the mitogen-activated protein kinase (MAPK) family involved in various cellular processes, including inflammation jst.go.jpnih.gov.
This compound has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) induced by bacterial components like lipopolysaccharide (LPS) and Helicobacter pylori water-soluble extract in human monocytic cells jst.go.jpnih.gov. This suppressive effect is associated with the inhibition of NF-κB and ERK activation jst.go.jpnih.gov. Specifically, this compound has been observed to inhibit the phosphorylation and degradation of inhibitory factor kappa B-alpha (IκB-α), which is crucial for NF-κB activation, and the phosphorylation of ERK jst.go.jpnih.gov.
Research indicates that this compound's anti-inflammatory effects are linked to its ability to down-regulate NF-κB researchgate.netnih.govdntb.gov.ua. The precise mechanism by which this compound inhibits NF-κB and ERK activation is still under investigation nih.gov. However, the modulation of these pathways contributes to the anti-inflammatory properties observed with this compound, which may be beneficial in conditions involving gastrointestinal inflammation impactfactor.orgjst.go.jpnih.gov.
Some studies also suggest a role for the p38 MAPK pathway in mediating the cytoprotective effects of this compound, potentially through the Nrf2 pathway plos.org. However, the involvement of MAPK pathways in HO-1 induction by this compound can vary depending on the cell type plos.orgresearchgate.net.
Interaction with Other Proton Pumps (e.g., Na+/K+-ATPase)
While the primary target of this compound is the gastric H+/K+-ATPase, its potential interactions with other ion pumps, such as the Na+/K+-ATPase, have been explored. The Na+/K+-ATPase is a vital enzyme responsible for maintaining electrochemical gradients across cell membranes nih.gov.
Research suggests that this compound and its metabolites may interact with chloride channels, which are involved in the proton secretion process in parietal cells nih.gov. Studies have indicated that this compound and its acid-activated form can block swelling-dependent chloride channels nih.gov. While the focus is often on the gastric H+/K+-ATPase, the potential for this compound to influence other ion transport systems like the Na+/K+-ATPase has been considered in broader contexts of cellular function, although direct significant inhibition of Na+/K+-ATPase by this compound is not its primary established mechanism of action outside the gastric parietal cell nih.gov.
Pharmacokinetic Investigations and Metabolic Disposition
Absorption and Bioavailability Characteristics
Lansoprazole is rapidly absorbed following oral administration. mims.com
Role of Enteric Coating in Acid Stability
This compound is highly unstable in acidic conditions and degrades rapidly in gastric acid. scirp.orgnih.govgoogle.com To protect the drug from degradation in the stomach and ensure its delivery to the small intestine for absorption, oral formulations of this compound are enteric-coated. scirp.orgnih.govgoogle.comnih.govijrpr.com The enteric coating prevents the release of this compound in the acidic environment of the stomach, allowing it to pass through to the higher pH environment of the small intestine where it can be absorbed. scirp.orgnih.govgoogle.comnih.govijrpr.com Studies have shown that enteric-coated this compound tablets exhibit minimal drug release in acidic media (less than 10%) while releasing a significant percentage (over 80%) in buffer solutions with a higher pH, meeting pharmacopeial requirements. scirp.orgnih.gov This protective coating is essential for the oral bioavailability and therapeutic efficacy of this compound. google.comijrpr.com
Food Effects on this compound Absorption
The absorption of this compound is affected by the presence of food. Food has been shown to reduce the absorption of this compound, leading to a decrease in both the peak plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). mims.comdrugbank.comhealthexpress.co.ukwww.nhs.uksps.nhs.uk This reduction in bioavailability with food can range from 27% to 50-70%. mims.comhealthexpress.co.uk Consequently, it is generally recommended to administer this compound before meals to optimize its absorption and effectiveness. drugbank.comwww.nhs.uk
Metabolic Pathways and Enzyme Systems
This compound undergoes extensive metabolism primarily in the liver. drugbank.comtandfonline.com
Stereoselective Metabolism of R- and S-Lansoprazole
This compound is administered as a racemic mixture of its R- and S-enantiomers. nih.govplos.org The metabolism of these enantiomers exhibits stereoselectivity, primarily influenced by the CYP enzymes involved. nih.govplos.orgnih.govnih.govresearchgate.net Studies using human liver microsomes and recombinant CYP enzymes have shown that S-lansoprazole is generally cleared more rapidly than R-lansoprazole. nih.govnih.govresearchgate.net CYP3A4 demonstrates a preference for the S-enantiomer in sulfoxidation, while CYP2C19 preferentially metabolizes the R-enantiomer through hydroxylation, although the stereoselectivity of CYP2C19 can be more prominent at therapeutic concentrations. nih.govnih.govresearchgate.net The differential metabolism by these enzymes contributes to the observed stereoselective pharmacokinetics of this compound enantiomers, with the R-enantiomer often showing higher plasma concentrations and AUC values compared to the S-enantiomer. nih.gov
Here is a table summarizing some pharmacokinetic data for this compound:
| Parameter | Value (Mean ± SD or Range) | Source |
| Oral Bioavailability | 80-90% or over 80% | drugbank.comfda.gov |
| Peak Plasma Concentration (Cmax) | ~1.7 hours after dosing | drugbank.com |
| Plasma Protein Binding | 97% | drugbank.comfda.gov |
| Elimination Half-life | 0.9 - 2.1 hours (generally < 2 hours) | drugbank.comfda.govnih.gov |
| Apparent Volume of Distribution | 0.4 L/kg or ~15.7 L | drugbank.comfda.gov |
| Total Clearance | 400-650 mL/min or 517 mL/min | drugbank.comnih.gov |
Note: Values may vary slightly depending on the study and dosage.
Contribution of Sulfotransferase Conjugation
Elimination and Excretion Profiles
This compound is extensively metabolized, with virtually no unchanged drug excreted in the urine following oral administration sahpra.org.zaacademicstrive.comnih.govfda.gov. The metabolites are eliminated from the body through both renal and fecal routes medicines.org.ukhpra.iesahpra.org.zafda.govhres.cahres.ca.
Elimination and Excretion Profiles
Renal and Fecal Excretion of Metabolites
Studies using 14C-labelled this compound have shown that approximately one-third (ranging from 14% to 25%) of the administered radiation is excreted in the urine medicines.org.ukhpra.iesahpra.org.zaacademicstrive.comnih.govfda.govresearchgate.net. This urinary excretion primarily consists of conjugated and unconjugated hydroxylated metabolites drugbank.comacademicstrive.comnih.govfda.gov. The majority of the dose, approximately two-thirds (ranging from 68% to 84%), is recovered in the feces medicines.org.ukhpra.ienih.govfda.govhres.cahres.ca. This significant fecal excretion is primarily attributed to the biliary excretion of this compound metabolites fda.govhres.cafda.gov. Animal studies in rats and dogs identified metabolites M-II through M-X (free and conjugated) in the urine, accounting for a small percentage (0.2% to 3.6%) of the dose, while the sulfide (B99878) metabolite (M-I) and unchanged parent drug were not detected in urine hres.cahres.ca.
Here is a summary of the excretion profile:
| Excretion Route | Percentage of Dose | Form Excreted | Notes |
| Urine | 14-25% medicines.org.ukhpra.iesahpra.org.zaacademicstrive.comnih.govfda.govresearchgate.net | Conjugated and unconjugated hydroxylated metabolites drugbank.comacademicstrive.comnih.govfda.gov | Less than 1% as unchanged drug academicstrive.comnih.govfda.gov |
| Feces | 68-84% medicines.org.ukhpra.ienih.govfda.govhres.cahres.ca | Primarily metabolites medicines.org.ukhpra.ienih.govfda.govhres.cahres.ca | Significant biliary excretion implied fda.govhres.cafda.gov |
Terminal Disposition Half-Life and Duration of Action
This compound exhibits a relatively short plasma elimination half-life in healthy subjects, generally reported to be between 0.9 and 2.1 hours drugbank.commedicines.org.ukhpra.ienih.govsahpra.org.zaacademicstrive.comresearchgate.netjnmjournal.orgresearchgate.net. Specific reported ranges include 1 to 2 hours and 1.3 to 2.1 hours medicines.org.ukhpra.ienih.govacademicstrive.com. Following intravenous infusion, a mean terminal elimination half-life of 1.3 ± 0.5 hours has been observed fda.gov. Despite this short plasma half-life, the duration of this compound's effect on gastric acid suppression is significantly longer, often lasting around 24 hours or even extending up to 48-72 hours drugbank.comacademicstrive.comresearchgate.netjnmjournal.orgnih.govnih.govjscimedcentral.comijiset.com. This discrepancy between the short plasma half-life and the prolonged duration of action is attributed to the mechanism by which this compound inhibits the gastric proton pump (H+/K+-ATPase). This compound, after being activated in the acidic environment of the parietal cells, binds covalently and irreversibly to the pump, rendering it non-functional drugbank.comacademicstrive.comresearchgate.netjnmjournal.orgnih.govnih.govjscimedcentral.com. The recovery of acid secretion is dependent on the synthesis of new proton pumps, which is a much slower process than the elimination of the drug from plasma drugbank.comacademicstrive.comresearchgate.netjnmjournal.orgnih.govnih.govjscimedcentral.com. Therefore, the plasma elimination half-life does not accurately reflect the duration of acid suppression academicstrive.comfda.govfda.govjscimedcentral.comijiset.com.
The terminal disposition half-life can be influenced by certain factors. In elderly individuals, the clearance of this compound is decreased, leading to an increased elimination half-life of approximately 50% to 100%, typically ranging between 1.9 to 2.9 hours medicines.org.ukhpra.iesahpra.org.zafda.gov. Severe hepatic impairment also significantly prolongs the mean plasma half-life, ranging from 3.2 to 7.2 hours after oral administration fda.gov. However, renal impairment does not appear to have a significant influence on the pharmacokinetics of this compound nih.govhres.canih.gov.
Here is a summary of the terminal disposition half-life in different populations:
| Population | Terminal Elimination Half-Life (approximate range) |
| Healthy Subjects | 0.9 - 2.1 hours drugbank.commedicines.org.ukhpra.ienih.govsahpra.org.zaacademicstrive.comresearchgate.netjnmjournal.orgresearchgate.net |
| Elderly Subjects | 1.9 - 2.9 hours medicines.org.ukhpra.iesahpra.org.zafda.gov |
| Severe Hepatic Impairment | 3.2 - 7.2 hours fda.gov |
| Renal Impairment | Not significantly affected nih.govhres.canih.gov |
The duration of acid suppression is significantly longer than the plasma half-life due to the irreversible binding to the proton pump drugbank.comacademicstrive.comresearchgate.netjnmjournal.orgnih.govnih.govjscimedcentral.com.
| Pharmacokinetic Parameter | Value/Range | Notes |
| Plasma Half-Life | 0.9 - 2.1 hours drugbank.commedicines.org.ukhpra.ienih.govsahpra.org.zaacademicstrive.comresearchgate.netjnmjournal.orgresearchgate.net | Short plasma half-life |
| Duration of Acid Suppression | ~24 - 72 hours drugbank.comacademicstrive.comresearchgate.netjnmjournal.orgnih.govnih.govjscimedcentral.comijiset.com | Prolonged effect due to irreversible pump inhibition and de novo synthesis |
Pharmacogenomics and Individual Variability in Response
Influence of CYP2C19 Genetic Polymorphism on Lansoprazole Pharmacokinetics
This compound is primarily metabolized in the liver, with the cytochrome P450 2C19 (CYP2C19) enzyme playing a major role nih.govtandfonline.comcpicpgx.org. CYP2C19 is responsible for the formation of 5-hydroxythis compound, a major metabolite tandfonline.comnih.gov. While CYP3A4 is also involved in this compound metabolism, contributing to the formation of this compound sulfone, CYP2C19 is considered the principal enzyme tandfonline.comnih.govg-standaard.nl. Genetic variations within the CYP2C19 gene lead to different levels of enzyme activity, significantly impacting the pharmacokinetics of this compound tandfonline.compharmgkb.orgamegroups.cn. These variations are a major factor influencing the inter-individual variability in this compound metabolism amegroups.cn.
Impact on Plasma Concentrations and Exposure
Interactive Table 1: Influence of CYP2C19 Phenotype on this compound Pharmacokinetic Parameters
| CYP2C19 Phenotype | Relative Plasma Concentration | Relative AUC | Relative Clearance (Cl/F) |
| Ultrarapid Metabolizer (UM) | Lower | Lower g-standaard.nl | Higher |
| Normal Metabolizer (NM) | Reference nih.gov | Reference nih.gov | Reference amegroups.cn |
| Intermediate Metabolizer (IM) | Higher tandfonline.com | Higher (3-14 fold vs NM) cpicpgx.org | Lower |
| Poor Metabolizer (PM) | Higher tandfonline.com | Higher (4-12 fold vs NM) nih.govcpicpgx.org | Lower amegroups.cn |
Note: This table illustrates the general trends observed in studies. Specific values may vary depending on the study design, population, and dose.
Significant differences in pharmacokinetic parameters like AUC, elimination half-life (T1/2ke), apparent oral clearance (Cl/F), and Cmax have been observed between different CYP2C19 genotype groups amegroups.cn. For instance, in one study, the mean AUC in homozygous extensive metabolizers (homo EMs) was 3.23 ± 1.08 mg·h·L-1, while in PMs, it was 11.05 ± 3.23 mg·h·L-1 amegroups.cn. The mean Cl/F was significantly lower in PMs (3.58 ± 1 L/h) compared to homo EMs (16.55 ± 6.38 L/h) amegroups.cn.
Phenotypic Variations (e.g., Ultrarapid, Extensive, Intermediate, Poor Metabolizers)
Genetic variations in CYP2C19 result in distinct metabolic phenotypes that influence this compound metabolism speed. These phenotypes are generally categorized as:
Poor Metabolizers (PMs): Individuals with significantly reduced or absent CYP2C19 enzyme activity, typically carrying two non-functional alleles (e.g., CYP2C192/2, 2/3, 3/3) g-standaard.nlpharmgkb.org. They metabolize this compound slowly, leading to higher systemic exposure tandfonline.com.
Intermediate Metabolizers (IMs): Individuals with reduced enzyme activity, usually carrying one functional and one non-functional allele (e.g., CYP2C191/2, 1/3) or specific combinations of decreased and increased function alleles g-standaard.nlpharmgkb.org. They have metabolic activity between that of PMs and extensive metabolizers researchgate.net.
Normal Metabolizers (NMs) / Extensive Metabolizers (EMs): Individuals with normal enzyme activity, typically carrying two functional alleles (CYP2C191/1) or one normal and one increased function allele (CYP2C191/17) g-standaard.nlpharmgkb.org. They metabolize this compound at a normal rate researchgate.net. Homozygous EMs (homoEMs) carry two wild-type alleles, while heterozygous EMs (hetEMs) carry one wild-type and one mutant allele with reduced function researchgate.net.
Ultrarapid Metabolizers (UMs): Individuals with significantly increased enzyme activity, typically carrying two increased function alleles (CYP2C1917/17) g-standaard.nlpharmgkb.org. They metabolize this compound very rapidly, leading to lower systemic exposure tandfonline.com.
The distribution of these phenotypes varies among different ethnic populations nih.gov.
CYP2C19 Genotype and Clinical Outcomes
The variations in this compound pharmacokinetics caused by CYP2C19 polymorphism can influence clinical outcomes in patients treated with the drug nih.govtandfonline.com. Higher this compound exposure in IMs and PMs has been linked to improved acid suppression, as measured by higher intragastric pH and longer time with pH > 4.0 nih.govcpicpgx.org.
Efficacy in Helicobacter pylori Eradication Therapy
The success of Helicobacter pylori (H. pylori) eradication therapy, which often includes this compound, is influenced by CYP2C19 genotype nih.govmedsci.org. Studies have shown that PMs and IMs tend to have higher H. pylori eradication rates compared to NMs when treated with standard this compound-based triple therapy nih.govresearchgate.netnih.gov. This is attributed to the higher and more sustained this compound concentrations achieved in individuals with reduced CYP2C19 activity, leading to more effective acid suppression, which is crucial for the efficacy of the accompanying antibiotics nih.govresearchgate.net.
Some studies specifically comparing eradication rates across phenotypes in this compound-based triple therapy have shown significant differences between homoEMs and PMs, and between homoEMs and hetEMs nih.gov. For example, in one study using a this compound-based regimen, eradication rates were reported as 100% in PMs, 98% in hetEMs, and 80% in homoEMs researchgate.net. Another meta-analysis indicated a significantly lower H. pylori cure rate in EM subjects compared to IM subjects (76.1% vs. 84.1%) and PM subjects (76.1% vs. 83.9%) in subgroup analysis of this compound-based therapy .
Interactive Table 2: Influence of CYP2C19 Phenotype on H. pylori Eradication Rates with this compound-Based Therapy
| CYP2C19 Phenotype | Reported Eradication Rate (Example Data) | Relative Efficacy vs NM/EM |
| Ultrarapid Metabolizer (UM) | Lower (expected) | Lower |
| Normal Metabolizer (NM) / Extensive Metabolizer (EM) | 76.1% / 80% researchgate.net | Reference researchgate.net |
| Intermediate Metabolizer (IM) | 84.1% / 98% researchgate.net | Higher researchgate.net |
| Poor Metabolizer (PM) | 83.9% / 100% researchgate.net | Higher researchgate.net |
Note: The eradication rates provided are examples from specific studies and may vary. The relative efficacy is based on observed trends in the literature.
Conversely, UMs may have reduced effectiveness in H. pylori eradication therapy due to lower this compound exposure .
Response in Acid-Related Disorders
CYP2C19 genotype also influences the response to this compound in treating acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers nih.govnih.gov. Higher this compound exposure in IMs and PMs leads to more effective acid suppression, which translates to better healing rates and symptom control in these conditions nih.govcpicpgx.org.
Studies have demonstrated that the efficacy rates of PPIs, including this compound, in patients with reflux esophagitis and nonerosive reflux disease (NERD) are significantly different among genotypes nih.gov. For instance, in a combined analysis of studies, the efficacy rates were 52.2% for NMs, 56.7% for IMs, and 61.3% for PMs (P = 0.047) nih.gov. Patients with the NM phenotype have been shown to experience a higher risk of GERD recurrence compared with PMs nih.gov. In patients with erosive esophagitis treated with this compound 30 mg daily for 8 weeks, healing rates were significantly higher in PMs (84.6%) compared to NMs (45.8%) nih.gov. Similarly, in patients with GERD treated with this compound (30 mg/day), healing rates after 8 weeks were higher in PMs (85-100%) and hetEMs (68-95%) than in homoEMs (46-77%) researchgate.net.
Interactive Table 3: Influence of CYP2C19 Phenotype on Efficacy in Acid-Related Disorders with this compound (Example Data)
| CYP2C19 Phenotype | Reported Efficacy Rate (GERD/Esophagitis) | Relative Efficacy vs NM/EM |
| Ultrarapid Metabolizer (UM) | Lower (expected) | Lower |
| Normal Metabolizer (NM) / Extensive Metabolizer (EM) | 52.2% nih.gov / 46-77% (homoEM) researchgate.net | Reference nih.govresearchgate.net |
| Intermediate Metabolizer (IM) | 56.7% nih.gov / 68-95% (hetEM) researchgate.net | Higher nih.govresearchgate.net |
| Poor Metabolizer (PM) | 61.3% nih.gov / 85-100% researchgate.net | Higher nih.govresearchgate.net |
Note: The efficacy rates provided are examples from specific studies and may vary. The relative efficacy is based on observed trends in the literature.
Patients with the NM phenotype may be at higher risk of therapeutic failure or GERD recurrence with standard doses of this compound nih.gov.
Role of CYP3A4 Polymorphism in this compound Metabolism
While CYP2C19 is the primary enzyme responsible for this compound metabolism, CYP3A4 also plays a role, particularly in the formation of the sulfone metabolite tandfonline.comnih.govg-standaard.nl. Although CYP3A4 contributes to this compound metabolism, its influence on the pharmacokinetic variability of this compound is generally considered less significant compared to that of CYP2C19 nih.govtandfonline.com.
Polymorphisms in the CYP3A4 gene exist, but their impact on this compound pharmacokinetics and clinical outcomes is not as extensively studied or as clinically significant as that of CYP2C19 polymorphisms tandfonline.comoup.com. Some studies suggest that while both enzymes are involved, the CYP2C19 genotype-dependence of plasma concentrations of this compound is more clearly explained by the 5-hydroxylation pathway catalyzed by CYP2C19 rather than the sulfone formation pathway involving CYP3A4 tandfonline.com.
Interactive Table 4: Primary Metabolic Pathways of this compound
| Enzyme | Primary Metabolic Product | Relative Contribution to Metabolism |
| CYP2C19 | 5-hydroxythis compound tandfonline.comnih.gov | Major (responsible for > 80% of metabolism) nih.govnih.gov |
| CYP3A4 | This compound sulfone tandfonline.comnih.gov | Minor cpicpgx.orgnih.gov |
Drug Interactions and Concomitant Therapies
Interactions with Cytochrome P450 Substrates
Lansoprazole can interact with drugs metabolized by various CYP isoforms, acting as both an inhibitor and, in some cases, an inducer of these enzymes. nih.gov
Inhibitory Effects on CYP2C19, CYP3A4, CYP2C9, CYP2D6, CYP2E1
This compound is a potent inhibitor of CYP2C19. nih.govtandfonline.comtandfonline.com Studies using human liver microsomes have shown that this compound enantiomers exhibit stereoselective inhibition of several CYP enzymes, including CYP2C19, CYP3A4, CYP2C9, CYP2D6, and CYP2E1. nih.govtandfonline.comtandfonline.com The S-enantiomer of this compound is a more potent inhibitor of CYP2C19 compared to the R-enantiomer. nih.govtandfonline.comtandfonline.com
Research findings indicate the following inhibitory effects:
CYP2C19: this compound is a strong competitive inhibitor of CYP2C19-catalyzed S-mephenytoin 4'-hydroxylation. The estimated Ki values for S-lansoprazole and R-lansoprazole were 0.6 µM and 6.1 µM, respectively, demonstrating the stereoselective nature of this inhibition. nih.govtandfonline.comtandfonline.com
CYP3A4: this compound enantiomers showed stereoselective inhibition of CYP3A4-catalyzed midazolam 1-hydroxylation in vitro. nih.govtandfonline.comtandfonline.com this compound is considered a weak inhibitor of CYP3A4.
CYP2C9: Stereoselective inhibition of CYP2C9-catalyzed tolbutamide (B1681337) 4-methylhydroxylation by this compound enantiomers has been observed. nih.govtandfonline.comtandfonline.com this compound is a competitive inhibitor of CYP2C9.
CYP2D6: this compound enantiomers showed stereoselective inhibition of CYP2D6-catalyzed dextromethorphan (B48470) O-demethylation. nih.govtandfonline.comtandfonline.com this compound appears to be a relatively potent inhibitor of CYP2D6 in vitro.
CYP2E1: Stereoselective inhibition of CYP2E1-catalyzed chlorzoxazone (B1668890) 6-hydroxylation by this compound enantiomers has been reported. nih.govtandfonline.comtandfonline.com
A summary of in vitro inhibition data for this compound enantiomers on various CYP isoforms is presented in the table below, based on Ki values:
| CYP Isoform | Substrate | S-Lansoprazole Ki (µM) | R-Lansoprazole Ki (µM) |
| CYP2C19 | S-mephenytoin 4'-hydroxylation | 0.6 | 6.1 |
| CYP2C9 | Tolbutamide 4-methylhydroxylation | - | - |
| CYP2D6 | Dextromethorphan O-demethylation | - | - |
| CYP2E1 | Chlorzoxazone 6-hydroxylation | - | - |
| CYP3A4 | Midazolam 1-hydroxylation | - | - |
Note: Ki values for all listed isoforms and enantiomers were not available in the provided snippets. The table includes data explicitly found.
Induction of Cytochromes P450 (e.g., CYP1A2)
This compound has been shown to induce the synthesis of CYP1A1 and CYP1A2 in primary cultures of human hepatocytes. nih.govresearchgate.net This induction is reflected by an increased clearance of substrates metabolized by these enzymes, such as caffeine (B1668208) and theophylline. In human hepatocytes, this compound induced both CYP1A1 and CYP1A2 mRNA and protein. nih.govresearchgate.net The induction of CYP3A by this compound has also been observed in approximately 50% of tested human hepatocyte cultures. nih.govresearchgate.net
Impact on Absorption of Other Medications
This compound, by significantly reducing gastric acid secretion, can alter the intragastric pH. nih.govhres.camhmedical.com This change in pH can affect the solubility and absorption of other medications that require an acidic environment for optimal bioavailability. nih.govhres.camhmedical.comdrugs.com Examples of drugs whose absorption may be decreased by concomitant this compound administration include ketoconazole, itraconazole, atazanavir, ampicillin (B1664943) esters, iron salts, and digoxin. nih.govhres.camhmedical.comdrugs.com For instance, atazanavir, an HIV protease inhibitor, is dependent on gastric acid for absorption, and co-administration with this compound can substantially decrease its systemic concentrations, potentially leading to a loss of therapeutic effect and development of HIV resistance. hres.ca
Conversely, this compound may increase the absorption of certain drugs. For example, it can cause an increase in the absorption of amphetamine, potentially leading to increased serum concentrations and adverse effects. drugbank.com
The absorption of this compound itself can also be affected by other substances. Sucralfate (B611045), for example, has been shown to delay the absorption of this compound and reduce its bioavailability. Administering this compound at least 30 minutes prior to sucralfate can mitigate this interaction. hres.ca
Pharmacodynamic Interactions with Other Therapeutic Agents
Combined Therapy with Antibiotics for H. pylori Eradication
This compound is a key component of multi-drug regimens for the eradication of Helicobacter pylori infection, a common cause of peptic ulcers. wikipedia.orgdrugbank.comwebmd.comrxfiles.ca The rationale for including a PPI like this compound in these regimens is multifaceted. This compound's primary action of reducing gastric acid secretion increases the intragastric pH, which can enhance the stability and efficacy of certain antibiotics, such as amoxicillin (B794) and clarithromycin (B1669154), that are less active in highly acidic environments. webmd.com Furthermore, PPIs, including this compound, possess intrinsic antibacterial activity against H. pylori in vitro and may also exert anti-inflammatory effects that support the eradication process. drugbank.comnih.gov
Typical H. pylori eradication regimens involve this compound in combination with two antibiotics, such as clarithromycin and either amoxicillin or metronidazole, often referred to as "triple therapy." wikipedia.orgdrugbank.comwebmd.comrxfiles.ca Studies have shown that this compound-based triple therapy is effective, with reported eradication rates ranging from 71% to 94% in well-designed studies. drugbank.com this compound has demonstrated comparable efficacy to other PPIs like omeprazole (B731) and pantoprazole (B1678409) in H. pylori eradication regimens. rxfiles.ca
Interactions with Antiplatelet Agents (e.g., Clopidogrel)
A clinically significant interaction exists between some PPIs and the antiplatelet agent clopidogrel (B1663587). Clopidogrel is a prodrug that requires metabolic activation by CYP2C19 to its active form. pharmaceutical-journal.comnih.govsps.nhs.uk Since this compound is metabolized by and inhibits CYP2C19, there is a theoretical potential for it to reduce the conversion of clopidogrel to its active metabolite, thereby decreasing its antiplatelet effect. pharmaceutical-journal.comnih.govsps.nhs.ukdrugs.com
Research on the interaction between this compound and clopidogrel has yielded some varying results. Some pharmacodynamic studies have shown that the combination of this compound and clopidogrel can lead to a reduction in antiplatelet activity. pharmaceutical-journal.com However, other studies and product labeling suggest that coadministration of clopidogrel with this compound may not significantly alter the systemic exposure to the active metabolite of clopidogrel or its effect on platelet inhibition. drugs.com The European Society of Cardiology suggests that the probability of a clinically significant interaction is intermediate with this compound compared to omeprazole and esomeprazole (B1671258) (higher probability) and pantoprazole and rabeprazole (B1678785) (lowest probability). sps.nhs.uk
Retrospective analyses have suggested that the concomitant use of PPIs, including this compound, with clopidogrel may be associated with an increased risk of major adverse cardiovascular events. nih.govpharmaceutical-journal.comdrugs.com However, the clinical evidence from outcome studies has been inconsistent, with positive findings often coming from non-randomized and observational studies. pharmaceutical-journal.comnih.gov Despite the conflicting data, a clinically important interaction cannot be definitively ruled out, particularly in patients at higher cardiovascular risk or those with specific CYP2C19 genetic variations. nih.gov Some guidelines suggest avoiding the combination of clopidogrel with omeprazole and esomeprazole and preferring alternative PPIs like this compound, pantoprazole, or rabeprazole when PPI therapy is necessary in patients taking clopidogrel. sps.nhs.uk
Concomitant Use with NSAIDs
Non-steroidal anti-inflammatory drugs (NSAIDs) are known to increase the risk of gastric injury, including the development of ulcers. nih.govjwatch.org this compound is frequently used to prevent complications associated with NSAID use. dergipark.org.tr Studies have investigated the protective effects of this compound against NSAID-induced gastric damage.
Research in rats treated with various NSAIDs, such as indomethacin, diclofenac, piroxicam, and ketoprofen, demonstrated that these NSAIDs induced mucosal necrotic lesions, neutrophil infiltration, and reduced levels of prostaglandin (B15479496) E2 (PGE2) in the gastric mucosa. nih.govresearchgate.netnih.gov They also led to increased levels of malondialdehyde (MDA) and myeloperoxidase (MPO), and a decrease in non-proteic sulfhydryl compounds (GSH), indicating oxidative damage. nih.govresearchgate.netnih.gov
Pretreatment with this compound significantly prevented the gastric injuries induced by these NSAIDs in a dose-dependent manner. nih.govresearchgate.netnih.gov At a dose of 90 µmol/kg, this compound markedly prevented injuries caused by all tested NSAIDs. nih.govresearchgate.netnih.gov This protective effect was associated with a reduction in neutrophil infiltration and the reversal of the effects of NSAIDs on MPO, MDA, and GSH mucosal contents. nih.govresearchgate.netnih.gov While this compound significantly inhibited acid secretion, its protective effect against NSAID-induced gastric damage appears to also involve a reduction in mucosal oxidative injury and an increase in sulfhydryl radical bioavailability. nih.govresearchgate.netnih.gov this compound did not appear to interfere with the decrease in PGE2 levels or indomethacin-induced cyclooxygenase-2 expression caused by NSAIDs in these studies. nih.govresearchgate.netnih.gov
Clinical studies have also evaluated the efficacy of this compound in healing NSAID-associated gastric ulcers. In one study involving patients with NSAID-associated ulcers, this compound at doses of 15 mg and 30 mg daily was found to be superior to ranitidine (B14927) (150 mg twice daily) in healing gastric ulcers at both 4 and 8 weeks. jwatch.org At 8 weeks, ulcer healing rates were 69% for the 15-mg this compound group and 73% for the 30-mg this compound group, compared to 53% in the ranitidine group. jwatch.org The Helicobacter pylori infection status did not affect ulcer healing rates in this study. jwatch.org These findings suggest that the improved healing of NSAID-associated gastric ulcers with PPIs like this compound is likely due to their more profound acid suppression. jwatch.org
Furthermore, this compound has been evaluated for the secondary prevention of gastric or duodenal ulcers in patients requiring long-term NSAID therapy. A prospective, multicenter, double-blind, randomized, active-controlled study compared this compound (15 mg daily) with gefarnate (B1671420) (50 mg twice daily) in patients with a history of gastric or duodenal ulcers who required long-term NSAID therapy. researchgate.net The cumulative incidence of gastric or duodenal ulcer at days 91, 181, and 361 was significantly lower in the this compound group compared to the gefarnate group. researchgate.net The hazard ratio for ulcer development in the this compound group versus the gefarnate group was 0.2510 (95% CI 0.1400-0.4499). researchgate.net
The concomitant use of this compound with NSAIDs has been reviewed, and the adverse event profile appears similar to this compound used alone. fda.gov
Here is a summary of the findings from the rat study on this compound's protective effects against NSAID-induced gastric injury:
| NSAID | NSAID Dose (µmol/kg) | This compound Pretreatment (µmol/kg) | Effect on Gastric Injury |
| Indomethacin | 100 | 18 | Partial counteraction |
| Indomethacin | 100 | 90 | Marked prevention |
| Diclofenac | 60 | 18 | Partial counteraction |
| Diclofenac | 60 | 90 | Marked prevention |
| Piroxicam | 150 | 18 | Not specified |
| Piroxicam | 150 | 90 | Marked prevention |
| Ketoprofen | 150 | 18 | Not specified |
| Ketoprofen | 150 | 90 | Marked prevention |
Note: Data extracted from search result nih.govresearchgate.netnih.gov. Partial counteraction and Marked prevention are based on the description in the source.
Potential Synergistic Antifungal Activity with Amphotericin B
Recent research has explored the potential for this compound to exhibit synergistic antifungal activity when used in combination with amphotericin B, particularly against multidrug-resistant fungal pathogens like Candida auris. vt.edunih.govnih.govtandfonline.comresearchgate.netnih.govtandfonline.comresearchgate.net C. auris has emerged as a significant concern due to its high resistance profiles against available antifungal drugs, including amphotericin B. vt.edunih.govtandfonline.comresearchgate.netnih.govtandfonline.comresearchgate.net
A screen of FDA-approved drugs identified this compound as a potent enhancer of amphotericin B's activity against C. auris. vt.edunih.govtandfonline.comresearchgate.netnih.govtandfonline.comresearchgate.net this compound demonstrated a synergistic relationship with amphotericin B against a high percentage of tested C. auris isolates and restored the fungicidal capability of amphotericin B within a few hours in in vitro time-kill assays. tandfonline.comnih.gov This combination also showed effectiveness against other medically important Candida and Cryptococcus species. tandfonline.comresearchgate.netnih.gov
Investigations into the mechanism of this synergistic action suggest that this compound or its metabolites interact with a crucial target in the fungal mitochondrial respiratory chain, specifically complex III (cytochrome bc1). vt.edunih.govtandfonline.comresearchgate.netnih.govtandfonline.com This interaction is thought to increase oxidative stress within the fungal cells, which in turn enhances the antifungal activity of amphotericin B. vt.edunih.govtandfonline.comtandfonline.com The critical role of active respiratory function in the antifungal activity of this compound has been highlighted. nih.govtandfonline.com
Furthermore, the combination of this compound and amphotericin B has shown promising results in in vivo models. In an immunocompromised mouse model of C. auris infection, this compound restored the efficacy of amphotericin B, leading to a significant reduction in the fungal burden in the kidneys. nih.govtandfonline.comtandfonline.com Specifically, a 1.7-log (approximately 98%) reduction in CFU was observed. nih.govtandfonline.com
While these findings are promising for combating drug-resistant fungal infections, it is important to note that some studies have used this compound concentrations significantly higher than typical therapeutic doses in their investigations, raising considerations about potential toxicity in a clinical setting. nih.govtandfonline.com Further research is needed to fully elucidate the mechanisms of this synergistic activity, assess long-term effects on resistance, and investigate potential drug-drug interactions between this compound and amphotericin B. nih.govtandfonline.com
Here is a summary of research findings on the synergistic antifungal activity of this compound with Amphotericin B:
| Fungal Pathogen | This compound Effect with Amphotericin B | Proposed Mechanism of Synergism | In Vivo Efficacy (Mouse Model) |
| Candida auris | Potent enhancer, synergistic activity | Interference with fungal mitochondrial complex III (cytochrome bc1), increased oxidative stress | Restored Amphotericin B efficacy, reduced fungal burden nih.govtandfonline.comtandfonline.com |
| Other Candida species | Potentiates antifungal activity | Likely similar to C. auris | Not specified in search results |
| Cryptococcus species | Potentiates antifungal activity | Likely similar to C. auris | Not specified in search results |
Preclinical and Translational Research
In Vitro Studies on Cellular Models
In vitro studies have investigated the effects of lansoprazole on various cellular models, exploring mechanisms beyond its primary action on proton pumps. For instance, studies using cultured human tracheal epithelial cells have shown that this compound can decrease the levels of pro-inflammatory cytokines, including IL-6, IL-8, and tumor necrosis factor-alpha. nih.gov In human gastric cancer cell lines and human umbilical vein endothelial cells, this compound has been observed to block IL-8 production stimulated by H. pylori extract, potentially by interfering with the NF-κB pathway. nih.gov Furthermore, this compound has been found to induce the expression of heme oxygenase-1 (HO-1) mRNA and protein in human endothelial and gastric cancer cell lines, an enzyme involved in heme degradation with antioxidant and cytoprotective properties. nih.gov this compound also blocked NADPH-dependent reactive oxygen species (ROS) formation in these cell lines. nih.gov
In rat gastric epithelial RGM1 cells, pretreatment with this compound significantly reduced cellular injury, maintained mitochondrial transmembrane potential, and decreased lipid peroxidation induced by indomethacin. jst.go.jp This suggests that this compound can reduce superoxide (B77818) production in mitochondria and subsequently inhibit lipid peroxide formation and cellular injury. jst.go.jp
Studies on Alzheimer's disease models using PS70 Chinese hamster ovary (CHO) cells, which stably express wild-type human APP and presenilin 1, have shown that this compound enhances the production of amyloid-beta species, specifically Aβ37, Aβ40, and Aβ42, while lowering Aβ38 levels. nih.govnih.govresearchgate.netcapes.gov.brplos.org This effect was observed at concentrations below those causing cell toxicity. nih.govplos.org Mechanistic studies suggest that this compound might increase BACE1 activity and act as an inverse γ-secretase modulator, shifting γ-secretase cleavage. researchgate.net
This compound has also been investigated for its effects on human monocytic cell lines (THP-1). It significantly reduced mRNA expression and production of TNF-alpha and IL-1beta induced by lipopolysaccharide (LPS) and Helicobacter pylori water-soluble extract. nih.gov This anti-inflammatory effect appears to be mediated by the inhibition of NF-κB and ERK activation. nih.gov
In the context of cancer research, preclinical studies in human tumor cell lines have reported that this compound administration alone can induce apoptosis and produce anticancer effects. researchgate.net this compound has also been shown to reverse multidrug resistance in cancer cells by impeding the efflux of chemotherapeutic drugs mediated by ABC transporters (ABCB1/G2) and lysosomal sequestration. nih.gov this compound promoted the ATPase activity of ABCB1/G2 and competitively bound to their substrate-binding region. nih.gov
Interactive Table 1: Summary of In Vitro Findings of this compound
| Cellular Model | Observed Effect | Potential Mechanism | Source |
| Human tracheal epithelial cells | Decreased levels of IL-6, IL-8, TNF-alpha | Not clearly defined | nih.gov |
| Human gastric cancer cell lines, HUVECs | Blocked IL-8 production stimulated by H. pylori extract | Potential interference with NF-κB pathway | nih.gov |
| Human endothelial and gastric cancer cell lines | Induced HO-1 expression, blocked NADPH-dependent ROS formation | Induction of HO-1 | nih.gov |
| Rat gastric epithelial RGM1 cells | Reduced cellular injury, maintained mitochondrial potential, decreased lipid peroxidation induced by indomethacin | Reduced mitochondrial superoxide production | jst.go.jp |
| PS70 CHO cells (Alzheimer's model) | Enhanced Aβ37, Aβ40, Aβ42 production, lowered Aβ38 levels | Increased BACE1 activity, inverse γ-secretase modulation | nih.govnih.govresearchgate.netcapes.gov.brplos.org |
| Human monocytic cell line (THP-1) | Reduced TNF-alpha and IL-1beta production induced by LPS and H. pylori extract | Inhibition of NF-κB and ERK activation | nih.gov |
| Human tumor cell lines | Induced apoptosis, produced anticancer effects | Not specified in detail | researchgate.net |
| Cancer cells with ABCB1/G2 overexpression | Reversed multidrug resistance, augmented sensitivity to chemotherapeutics | Impeded ABCB1/G2-mediated efflux and lysosomal sequestration, promoted ABCB1/G2 ATPase activity | nih.gov |
| Rat hepatic RL34 cells | Cytoprotective effect against cisplatin-induced cytotoxicity | Activation of p38 MAPK/ARE/Nrf2 pathway, induction of HO1, prolongation of Nrf2 half-life | plos.org |
Animal Models of Acid-Related Disorders
This compound's efficacy in acid-related disorders has been evaluated in various animal models. In rats with glacial acetic-acid-induced gastric ulcers, a new type of compound this compound capsule demonstrated effectiveness in reducing gastric ulcers. nih.govresearchgate.net This effect was associated with an increase in superoxide dismutase (SOD) levels and a reduction in malondialdehyde (MDA) and H+-K+-ATP enzyme activity, indicating an influence on oxidative stress. nih.govresearchgate.net The compound also increased the expression of mucosal vascular endothelial growth factor (VEGF) and cyclic oxygenase 2 (COX-2). researchgate.net
In other animal studies, this compound has been found to protect against ischemia-reperfusion injury of the bowel and indomethacin-induced injury of the distal small intestine in rats. nih.gov These beneficial effects in non-peptic disorders suggest mechanisms beyond the reduction of gastric acid secretion. nih.gov
Investigations into Novel Therapeutic Applications
Preclinical research has explored the potential of this compound in several novel therapeutic areas, leveraging its effects beyond acid inhibition.
Skeletal Phenotype Modulation in Dystrophin Deficient Models
Studies in dystrophin deficient mdx mice, a model for Duchenne muscular dystrophy (DMD), have investigated the effects of this compound on skeletal muscle phenotype. A preclinical trial administering this compound (5 mg/kg/day) orally to 8-10 week-old female mdx mice for 3 months, alone and in combination with prednisolone, showed that combined treatment attenuated some components of dystrophic pathology. plos.orgnih.govresearchgate.netplos.org This attenuation was indicated by a decreased number of degenerating muscle fibers and inflammatory foci in the gastrocnemius muscle, as well as attenuated declines in normalized forelimb and hindlimb grip strength and in vitro EDL force after repeated eccentric contractions. plos.orgnih.govresearchgate.net Combined treatment also reduced serum creatine (B1669601) kinase levels. plos.orgplos.org While this compound alone showed a non-significant increase in maximal force, the combined treatment demonstrated more pronounced improvements in muscle function. plos.org
Interactive Table 2: Effects of this compound and Prednisolone on mdx Mice Skeletal Phenotype
| Treatment Group (5 mg/kg/day for 3 months) | Degenerating Muscle Fibers | Inflammatory Foci | Normalized Grip Strength (Forelimb & Hindlimb) | In Vitro EDL Force after Eccentric Contractions | Serum Creatine Kinase Levels |
| Vehicle Control | Higher | More | Greater decline | Greater decline | Higher |
| This compound Alone | Not specified | Not specified | Not specified | Non-significant increase in maximal force | Not specified |
| Prednisolone Alone | Not specified | Not specified | Not specified | Not specified | Not specified |
| Combined this compound + Prednisolone | Significant reduction plos.orgnih.govresearchgate.net | Significant reduction plos.orgnih.govresearchgate.net | Attenuated decline plos.orgnih.gov | Attenuated decline plos.orgnih.gov | Reduced plos.orgplos.org |
Effects on Amyloid Beta Production in Alzheimer's Disease Models
Research using cellular and animal models of Alzheimer's disease (AD) has explored the impact of this compound on amyloid beta (Aβ) production. In PS70 CHO cell models, this compound was found to enhance the production of Aβ37, Aβ40, and Aβ42 peptides and decrease Aβ38 levels. nih.govnih.govresearchgate.netcapes.gov.brplos.org Acute this compound treatment in wild-type and AD transgenic mice promoted higher Aβ40 levels in the brain, suggesting it may exacerbate Aβ production in vivo. nih.govnih.govresearchgate.netplos.org Specifically, in 3xTg-AD mice, soluble Aβ40 levels were significantly increased in a dose-dependent manner after short-term treatment with this compound. plos.org These findings indicate that PPIs like this compound can affect amyloid metabolism in both in vitro and in vivo AD models. nih.govnih.govresearchgate.netplos.org
Beyond amyloid beta, this compound has also been investigated for its potential to inhibit the formation of tau aggregates, another hallmark of AD. Screening of FDA-approved drugs identified this compound as a compound that effectively inhibited AD seed-dependent tau aggregation in SH-SY5Y cells. In an in vitro cell-free assay (RT-QuIC), this compound also markedly reduced tau aggregation. Intranasal administration of this compound to AD seed-injected mice improved locomotor activity, attenuated phosphorylated tau-positive pathology, and reduced insoluble tau in the brain. These results suggest that this compound's effect on tau aggregation may be related to direct binding to tau rather than its PPI mechanism.
Antifungal Activity and Mechanisms
Recent preclinical research has identified this compound as a potential antifungal agent, particularly against multidrug-resistant Candida auris. A screen of FDA-approved drugs found that this compound is a potent enhancer of amphotericin B's activity against C. auris and other medically important Candida and Cryptococcus species. nih.govtandfonline.comresearchgate.net Investigations into the mechanism of action suggest that this compound metabolite(s) interact with cytochrome bc1, a crucial target in the mitochondrial respiratory chain of fungi. nih.govtandfonline.com This interaction increases oxidative stress within fungal cells. nih.govtandfonline.com The antifungal activity of this compound appears to be critically dependent on active respiratory function in fungal cells. nih.gov In an immunocompromised mouse model, this compound restored the efficacy of amphotericin B, leading to a significant reduction in the fungal burden of C. auris in the kidneys. nih.govtandfonline.com However, it is noted that the concentrations of this compound used in some studies were significantly higher than typical therapeutic doses, raising concerns about potential toxicity in a clinical setting. nih.govtandfonline.com
Anti-inflammatory Effects
Beyond its effects on gastric inflammation, this compound has demonstrated anti-inflammatory properties in various preclinical settings. In rats treated with indomethacin, this compound significantly decreased the production of cytokine-induced neutrophil chemoattractant-1 (CINC-1), a rat homologue of IL-8, by the small intestine. nih.gov As mentioned earlier, in cultured human tracheal epithelial cells, it decreased pro-inflammatory cytokines IL-6, IL-8, and TNF-alpha. nih.gov In a human monocytic cell line, this compound suppressed the production of TNF-alpha and IL-1beta induced by LPS and H. pylori water-soluble extract through the inhibition of NF-κB and ERK activation. nih.gov
Animal models of inflammation have also shown anti-inflammatory effects of this compound. In acute and sub-acute models of inflammation in rats (carrageenan-induced paw edema and foreign body induced granuloma), this compound exhibited significant anti-inflammatory effects compared to control. pravara.com In a rat model of inflammatory bowel disease (IBD) induced by 2,4-Dinitrobenzene sulfonic acid (DNBS), administration of this compound significantly reduced disease activity and colonic macroscopic damage indices, decreased neutrophil infiltration, and improved antioxidant status. thieme-connect.com These effects were comparable to treatment with 5-aminosalicylate. thieme-connect.com The anti-inflammatory effects in this model were indicated by lowered myeloperoxidase (MPO) and superoxide dismutase (SOD) levels in colon tissue and restored colonic nitric oxide (NO) levels. thieme-connect.com
Interactive Table 3: Summary of Anti-inflammatory Effects of this compound in Preclinical Studies
| Model | Inflammatory Stimulus/Condition | Observed Anti-inflammatory Effect | Source |
| Cultured human tracheal epithelial cells | Not specified | Decreased levels of IL-6, IL-8, TNF-alpha | nih.gov |
| Cultured human gastric cancer cells, HUVECs | H. pylori extract | Blocked IL-8 production | nih.gov |
| Cultured human monocytic cell line (THP-1) | LPS and H. pylori water-soluble extract | Suppressed TNF-alpha and IL-1beta production | nih.gov |
| Rats (small intestine) | Indomethacin | Decreased production of CINC-1 | nih.gov |
| Rats (acute and sub-acute inflammation) | Carrageenan, foreign body | Significant anti-inflammatory effect (reduced paw edema, reduced granuloma dry weight) | pravara.com |
| Rats (DNBS-induced IBD) | 2,4-Dinitrobenzene sulfonic acid (DNBS) | Reduced DAI and CMDI, decreased neutrophil infiltration, improved antioxidant status (lowered MPO, SOD, restored NO) | thieme-connect.com |
| Dystrophin deficient mdx mice (combined treatment with prednisolone) | Dystrophic pathology (associated inflammation) | Reduced number of inflammatory foci in gastrocnemius muscle | plos.orgnih.govresearchgate.net |
Development of Analogues for Diagnostic and Therapeutic Purposes
The development of analogues of this compound stems from efforts to enhance its therapeutic properties, explore new applications beyond gastric acid suppression, and potentially utilize its structural scaffold for diagnostic purposes. This compound, a substituted benzimidazole (B57391) proton pump inhibitor (PPI), is primarily known for its role in inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells, thereby reducing gastric acid secretion ontosight.aidrugbank.com. However, research has explored modifications to the this compound structure to investigate other potential pharmacological activities and diagnostic capabilities.
One area of research involves exploring the anti-bacterial effects of this compound and its related compounds, particularly against Helicobacter pylori. Studies have shown that this compound exhibits significant activity against H. pylori, with minimum inhibitory concentrations (MICs) ranging from 3.13 to 12.5 µg/ml. asm.org. Interestingly, some acid-converted rearrangement products and a major metabolite of this compound have demonstrated comparable or even superior activity against H. pylori compared to the parent compound asm.org. For instance, the compounds AG-2000 and AG-1812 were found to be two to fourfold more active than this compound against H. pylori strains asm.org. This suggests that structural modifications or metabolic transformations of this compound can influence its antibacterial potency. Further research indicated that the inhibitory action of these compounds against H. pylori growth is independent of their urease inhibitory activity researchgate.net.
Beyond antibacterial properties, the this compound scaffold has been investigated for potential applications in neurological imaging. A proof-of-concept study explored the potential of [¹¹C]N-methyl this compound ([¹¹C]NML) as a radiopharmaceutical for Positron Emission Tomography (PET) imaging of tau neurofibrillary tangles (NFTs), which are implicated in Alzheimer's disease nih.gov. This compound was identified as a scaffold of interest due to a report suggesting its nanomolar affinity for certain forms of tau and specificity over amyloid nih.gov. An efficient synthesis of [¹¹C]N-methyl this compound was developed, and preliminary preclinical evaluation indicated that the compound has affinity for tau NFTs nih.gov. The log P value of [¹¹C]NML was determined to be 2.18, suggesting suitability for central nervous system (CNS) penetration for PET imaging nih.gov. Analysis showed rapid clearance of [¹¹C]NML from plasma, consistent with data for this compound, and revealed a single polar radioactive metabolite, likely 5-hydroxy-N-methyl this compound or the [¹¹C]NML sulfone derivative nih.gov. This research highlights the potential for developing this compound-based analogues as diagnostic tools for neurodegenerative diseases.
Research also continues into the potential acid-independent effects of this compound and its related compounds. Studies have suggested that this compound possesses acid-independent protective effects on the gastrointestinal mucosa, as well as anti-inflammatory properties researchgate.net. These findings suggest that modifications to the this compound structure could potentially yield analogues with enhanced or selective non-acid-suppressing therapeutic benefits.
Detailed Research Findings: Antibacterial Activity Against H. pylori
Research into the antibacterial activity of this compound and its analogues against H. pylori has provided specific data on minimum inhibitory concentrations (MICs). The following table summarizes some of these findings:
| Compound | Activity Against H. pylori (MIC range, µg/ml) | Relative Potency vs. This compound |
| This compound | 3.13 - 12.5 | 1x |
| AG-2000 | Not explicitly stated as a range, but more potent | 2-4x more potent |
| AG-1812 | Not explicitly stated as a range, but more potent | 2-4x more potent |
| Major metabolite (AG-1777) | Comparable to parent compound | ~1x |
Note: Data extracted from source asm.org. Specific MIC ranges for AG-2000 and AG-1812 were not provided as a range in the source, but their increased potency relative to this compound was indicated.
These findings demonstrate that structural variations around the this compound core can significantly impact its antibacterial efficacy against H. pylori, suggesting avenues for the development of more potent antibacterial agents based on the this compound structure.
Detailed Research Findings: [¹¹C]N-Methyl this compound for Tau Imaging
Preclinical evaluation of [¹¹C]N-methyl this compound as a potential PET radiotracer for tau NFTs has provided initial data on its properties.
| Property | Value | Notes |
| Log P (octanol/water) | 2.18 | Suggests suitability for CNS penetration. nih.gov |
| Plasma Clearance | Rapid | Consistent with parent this compound. nih.gov |
| Metabolites | Single polar radioactive metabolite observed | Likely 5-hydroxy-N-methyl this compound or sulfone derivative. nih.gov |
| Affinity for Tau NFTs | Indicated in preliminary preclinical studies | Proof-of-concept study. nih.gov |
Note: Data extracted from source nih.gov.
This preliminary data supports the potential of the this compound scaffold for developing diagnostic radiopharmaceuticals targeting tau pathology.
Advanced Research Methodologies
Pharmacokinetic and Pharmacodynamic Modeling
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are crucial for understanding the relationship between lansoprazole exposure and its effects on the body. Mechanism-based PK/PD models have been utilized to evaluate the impact of this compound on gastric pH. These models account for the irreversible inactivation of the H+/K+-ATPase enzyme by this compound, which is the primary mechanism controlling gastric acid secretion. nih.govresearchgate.net Factors such as the basal circadian rhythm of gastric acid production and the influence of food intake are incorporated into these models. nih.gov
Studies applying these models to multiple-dose this compound data in healthy subjects have estimated parameters such as the rate constant for normal H+/K+-ATPase degradation and the second-order enzyme inactivation constant describing this compound's action. nih.gov The parameters derived from these models have generally shown consistency with existing literature and physiological relevance, providing reasonable predictions of gastric pH profiles under different dosing regimens. nih.gov Comparative PK/PD analyses have also been conducted to compare this compound with other proton pump inhibitors (PPIs) like omeprazole (B731) and pantoprazole (B1678409). sci-hub.ru
Genotyping and Phenotyping for CYP Polymorphisms
Genetic variations in cytochrome P450 (CYP) enzymes, particularly CYP2C19, significantly influence the pharmacokinetics and pharmacodynamics of this compound. mims.comnih.govcpicpgx.org Genotyping and phenotyping studies are employed to identify individuals with different CYP2C19 metabolic capacities. Loss-of-function alleles, such as CYP2C192 and CYP2C193, lead to reduced enzyme efficiency in clearing PPIs, including this compound. nih.gov Individuals carrying these alleles are often classified as poor metabolizers (PMs) or intermediate metabolizers (IMs). nih.gov
Studies have investigated the frequency of CYP2C19 alleles and genotypes in various populations and their impact on this compound pharmacokinetics. For instance, research in a Jordanian population found allele frequencies for CYP2C192 and CYP2C193 that showed similarities with Caucasian populations, and the frequency of the poor metabolizer phenotype was also within the range reported in Caucasians. researchgate.net However, these frequencies were distinct from those observed in East Asian populations, such as Japanese and Koreans, who characteristically have a higher percentage of PMs. researchgate.netmdpi.com
Genotype-guided studies have explored the relationship between CYP2C19 polymorphisms and this compound exposure and treatment outcomes. Evidence suggests that CYP2C19 IM and PM phenotypes are associated with decreased clearance and increased plasma concentrations of this compound, potentially leading to enhanced therapeutic success in certain conditions. cpicpgx.org Conversely, increased exposure in IMs and PMs has also been linked to a potentially higher risk of certain adverse events with chronic use. nih.govcpicpgx.org Research in pediatric populations also indicates that CYP2C19 genetic variation influences this compound pharmacokinetics and response. cpicpgx.org
In Vitro Human Liver Microsomal Preparations for Enzyme Inhibition Studies
In vitro studies utilizing human liver microsomal preparations are fundamental for evaluating the metabolic pathways of this compound and its potential to inhibit CYP enzymes. These preparations contain a variety of CYP isoforms, allowing researchers to investigate which specific enzymes are involved in this compound metabolism and how this compound interacts with other drug-metabolizing enzymes.
Studies using human liver microsomes have shown that this compound is primarily metabolized by CYP3A4 and CYP2C19. researchgate.netdrugbank.com The formation of this compound sulfone is significantly correlated with CYP3A4 activity, while the formation of hydroxythis compound is associated with both CYP3A4 and CYP2C19. researchgate.net
Furthermore, in vitro studies have assessed the inhibitory potential of this compound on various CYP isoforms. This compound has been identified as a potent competitive inhibitor of CYP2C19. drugbank.com Stereoselective inhibition of CYP isoforms by this compound enantiomers has also been observed using human liver microsomes. koreascience.krnih.gov For example, the S-enantiomer of this compound has been shown to inhibit CYP2C19-catalyzed hydroxylation more potently than the R-enantiomer. nih.gov While this compound is a strong inhibitor of CYP2C19, studies also indicate it can inhibit other P450 forms, suggesting that S-lansoprazole may not be a highly selective CYP2C19 inhibitor. nih.gov this compound has also been found to be an inhibitor of CYP2C9 and CYP3A, and potentially a more significant in vitro inhibitor of CYP2D6 compared to omeprazole. drugbank.com
Cellular Assays for Molecular Mechanism Elucidation
Cellular assays are employed to investigate the molecular mechanisms underlying the effects of this compound beyond its primary target, the gastric proton pump. These assays help to elucidate how this compound interacts with various cellular pathways and proteins.
Studies using cultured cells, such as rat hepatic cells and osteoblasts, have explored the cytoprotective and other cellular effects of this compound. For instance, this compound has been shown to protect hepatic cells against cisplatin-induced oxidative stress. nih.govplos.org This protective effect has been linked to the induction of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in regulating antioxidant responses. nih.govplos.org Cellular assays, including luciferase reporter assays and Western blotting, have demonstrated that this compound treatment can induce the transactivation of Nrf2 and the expression of Nrf2-dependent antioxidant genes like HO1. nih.govplos.org The mechanism involves the p38 MAPK signaling pathway. nih.govplos.org
In other cellular models, this compound has been investigated for its potential impact on bone cells. In vitro studies using MC3T3-E1 murine osteoblasts have suggested that this compound can affect intracellular calcium levels, potentially leading to calcium overload and apoptosis via the IP3R and SOCE-mediated calcium signaling pathways. These findings contribute to understanding potential cellular mechanisms related to observed clinical correlations between PPIs and bone health.
Furthermore, cellular assays have been used to investigate this compound's ability to induce antioxidant proteins like heme oxygenase-1 (HO-1) and ferritin in cell types such as endothelial cells and macrophages. nih.govresearchgate.net This induction has been associated with a decrease in reactive oxygen species (ROS) formation. nih.govresearchgate.net
Chromatographic and Spectrometric Techniques for Metabolite Analysis
Chromatographic and spectrometric techniques are indispensable for the analysis of this compound and its metabolites in biological matrices and pharmaceutical preparations. These methods enable the separation, identification, and quantification of the parent compound and its transformation products.
High-performance liquid chromatography (HPLC) is a widely used chromatographic technique for the determination of this compound and its metabolites. oup.comscirp.orgsemanticscholar.org Various HPLC methods have been developed and validated for the analysis of this compound in pharmaceutical dosage forms and human plasma. scirp.orgsemanticscholar.org These methods often utilize reversed-phase columns and specific mobile phases to achieve optimal separation. scirp.orgsemanticscholar.org UV detection is commonly employed in HPLC methods for this compound analysis. semanticscholar.org
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the simultaneous determination of this compound and its metabolites, such as 5'-hydroxy this compound and this compound sulfone, in biological samples like human plasma. nih.govbenthamopen.com LC-MS/MS methods typically involve sample preparation steps, such as protein precipitation or solid-phase extraction, followed by chromatographic separation and detection using electrospray ionization and multiple reaction monitoring. nih.govbenthamopen.com These validated methods are crucial for pharmacokinetic studies to accurately measure drug and metabolite concentrations over time. nih.govbenthamopen.com
Spectrophotometric methods, including Flow Injection Analysis (FIA) coupled with spectrophotometry, have also been developed for the determination of this compound. scirp.orgsemanticscholar.org These methods are often based on chemical reactions that produce a measurable color change or bleaching effect. scirp.orgsemanticscholar.org
Synthesis and Impurity Profiling Research
Improved Synthetic Routes and Green Chemistry Approaches
The synthesis of Lansoprazole typically involves the condensation of 2-mercaptobenzimidazole (B194830) with a substituted pyridine (B92270) derivative, followed by oxidation of the resulting thioether. researchgate.netijmca.com Efforts in improving synthetic routes often focus on optimizing reaction conditions, increasing yields, and implementing greener chemistry principles.
One reported improved large-scale synthesis of this compound commences with the condensation of 2-mercaptobenzimidazole with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride using water as a solvent to yield the thioether intermediate. researchgate.net This approach utilizes water as a solvent, contributing to a greener process. Subsequently, the thioether is selectively oxidized to this compound using sodium hypochlorite (B82951). researchgate.net Sodium hypochlorite is described as a mild, economic, and eco-friendly oxidizing agent in this context. researchgate.net
Another synthetic method involves taking the thioether compound, 2-[2-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridine]methyl]thio-1H-benzimidazole, as the raw material and oxidizing it with m-chloroperoxybenzoic acid to synthesize this compound. This method is reported to increase the yield of this compound and reduce the content of impurities. google.com It is described as simple to operate with gentle reaction conditions, making it an economic and practical synthetic method. google.com
Research also explores the use of various catalysts in the oxidation step, including heteropolyacids. Keggin type heteropolyacids, such as H3PW12O40, have been investigated for the selective oxidation of sulfides to sulfoxides, applicable to the final step of this compound synthesis using hydrogen peroxide under environmentally benign conditions. sid.ir This indicates a focus on developing catalytic methods that are both efficient and environmentally conscious.
Investigation of Key Parameters Influencing API Quality
A systematic investigation into the crystallization parameters in the final stage of this compound synthesis has demonstrated the ability to control the water content in the final API to below 0.10%. researchgate.netacs.org This is a crucial aspect of quality control, as water content can affect the stability and other properties of the API.
The purity of the this compound intermediate, specifically this compound sulfide (B99878) (also referred to as this compound thioether), is critical as it directly influences the quality and yield of the final this compound drug substance during the manufacturing process. researchgate.netgranthaalayahpublication.org Impurities present in the intermediate can carry over into the final product.
Studies on the stability of this compound under various conditions provide insight into parameters affecting its quality. This compound has been shown to be less stable in water compared to other proton pump inhibitors like pantoprazole (B1678409), with significant decomposition observed. unina.itnih.gov Degradation is accelerated in acidic conditions, while it shows relative stability at pH 9.0 or 7.0. unina.it Light also accelerates the degradation of this compound. unina.it
The physical appearance of this compound API is typically a white to brownish-white odorless crystalline powder. scirp.orgijpcbs.com Solubility is another key physicochemical property affecting quality and performance; this compound is freely soluble in DMF and insoluble in water. ijpcbs.com
Analysis and Characterization of Pharmaceutical Impurities
The analysis and characterization of pharmaceutical impurities in this compound are essential for quality control and ensuring patient safety. Various analytical techniques are employed for this purpose, and research has identified and characterized several process-related impurities and degradation products.
High-performance liquid chromatography (HPLC) is a widely used technique for the determination of this compound and its impurities. scirp.orggoogle.com HPLC coupled with high-resolution mass spectrometry (HRMS) is particularly valuable for identifying oxidative degradation impurities, allowing for accurate mass determination and fragment analysis. scirp.org UV-Visible spectrometry and LC-MS/MS methods have also been reported for the determination of impurities and degradation products. scirp.orgresearchgate.net
Stress degradation studies under various conditions such as acidic, basic, neutral hydrolysis, oxidation, photolysis, and thermal degradation help in understanding the degradation pathways and identifying potential impurities. rjptonline.orgilkogretim-online.orgresearchgate.net
Several impurities and degradation products of this compound have been identified and characterized:
This compound sulfide: This is a key intermediate in this compound synthesis. researchgate.netijmca.com It can remain as an impurity in the final product if unreacted during the oxidation step. ijmca.com
This compound sulfone: This can be formed by over-oxidation of this compound during the synthesis. researchgate.net
This compound N-oxide: This impurity can also form during the oxidation process. ijmca.comresearchgate.net
This compound sulfone N-oxide: Another impurity related to oxidation. researchgate.net
N-aralkyl this compound: A process-related impurity. researchgate.net
Degradation products: Studies have identified various degradation products under different stress conditions. For example, acidic degradation can yield several products. ilkogretim-online.orgresearchgate.net Basic degradation studies have identified a new impurity with a higher molecular weight than this compound, characterized as 7-(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)-7H-benzo wikipedia.orgfishersci.caimidazo[2,1-b]benzo wikipedia.orgfishersci.caimidazo[2,1-d] fishersci.canih.govnih.govthiadiazine. scirp.orgresearchgate.net Oxidative degradation can also produce specific impurities. scirp.orgilkogretim-online.org
Analytical methods are developed and validated according to guidelines, such as ICH guidelines, to ensure they are simple, accurate, precise, and sensitive for the determination of this compound and its related substances. granthaalayahpublication.orgrjptonline.orgilkogretim-online.org Parameters like linearity, detection limits, quantification limits, and recovery are evaluated during method validation. granthaalayahpublication.orgrjptonline.org
The presence of certain impurities, such as this compound chloride, has been investigated for genotoxicity, highlighting the importance of controlling impurity levels in the final API and preparations. magtechjournal.com LC-MS/MS technology is used for the detection of such impurities. magtechjournal.com
Below is a table summarizing some identified impurities and degradation products:
| Compound Name | Type | Formation Context |
| This compound sulfide | Process-related impurity | Unreacted intermediate in synthesis |
| This compound sulfone | Process-related impurity | Over-oxidation during synthesis |
| This compound N-oxide | Process-related impurity | Oxidation during synthesis |
| This compound sulfone N-oxide | Process-related impurity | Oxidation during synthesis |
| N-aralkyl this compound | Process-related impurity | Synthesis process |
| 7-(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)-7H-benzo wikipedia.orgfishersci.caimidazo[2,1-b]benzo wikipedia.orgfishersci.caimidazo[2,1-d] fishersci.canih.govnih.govthiadiazine | Degradation product | Formed under basic degradation conditions |
| This compound chloride | Impurity | Investigated for genotoxicity, detected in API/preparations magtechjournal.com |
Long Term Effects and Safety Mechanisms Research Excluding Dosage/administration/adverse Effects
Impact on Gastric Mucosal Morphology
Studies have investigated the effects of long-term lansoprazole treatment on the morphology of the gastric mucosa. While some animal studies have shown effects like increased intestinal metaplasia of the gastric epithelium and hypertrophy of parietal cells, research in humans has provided a different perspective. hres.cahres.caresearchgate.net
Analysis of gastric biopsy specimens from patients treated with this compound for varying durations, including short-term, long-term, and maintenance studies (up to 15 months), has generally indicated no clinically meaningful effects on gastric mucosa morphology. hres.cahres.ca One 5-year study evaluating maintenance treatment with this compound found no histological changes in Helicobacter pylori-negative patients. nih.gov In H. pylori-positive patients in the same study, there was no increase in intestinal metaplasia, and a tendency towards regression of atrophy in the antrum was observed, although there was a tendency towards increased atrophy in the body of the stomach. nih.gov Another study noted that hypertrophy of parietal cells occurs under this compound therapy and is largely reversible after discontinuation. researchgate.net
Potential for Enterochromaffin-like Cell Carcinoid Formation Research
A significant area of research concerns the potential for PPIs, including this compound, to lead to the formation of enterochromaffin-like (ECL) cell carcinoids. This concern stems from the hypergastrinemia that can result from prolonged and profound acid suppression. Gastrin is known to be a growth factor for ECL cells. researchgate.netmdpi.com
Animal studies, particularly in rats and mice treated with high doses of this compound, have shown dose-related gastric ECL cell hyperplasia and the development of ECL cell carcinoids. hres.cahres.ca However, research in humans has not shown similar clinically meaningful effects. Analysis of gastric biopsy specimens from patients after short-term PPI treatment has not detected ECL cell effects comparable to those seen in animal studies. hres.cahres.ca Longer-term human studies have revealed a slight increase in mean ECL-cell density, but without microscopic evidence of cell hyperplasia. hres.cahres.ca Studies involving continuous this compound treatment for up to 120 weeks have also not shown evidence of ECL effects in gastric biopsy specimens. hres.ca While hypergastrinemia secondary to prolonged hypochlorhydria has been postulated as a mechanism for ECL cell hyperplasia and gastric carcinoid tumors, reports of an association between prolonged PPI use and gastric carcinoid tumors in humans are very uncommon, and the evidence is often limited. hres.camdpi.com
Regeneration of Acid Production Post-Cessation of Treatment
The mechanism by which acid secretion recovers after the cessation of this compound treatment has been investigated. This compound, like other PPIs, irreversibly inhibits the gastric H+/K+-ATPase pump by forming covalent disulfide bonds. jscimedcentral.comresearchgate.net Recovery of acid secretion primarily depends on the de novo synthesis of new proton pumps. researchgate.netnih.gov
Studies have shown that after cessation of this compound treatment, secretory activity, as measured by intragastric pH, basal acid output, and stimulated acid output, returns to baseline levels. nih.gov This return typically occurs within 2 to 4 days, and studies have indicated the absence of an "acid rebound" phenomenon, where acid production significantly overshoots baseline levels after stopping the medication. nih.gov The half-life of the inhibitory effect on acid secretion is relatively long despite the shorter plasma elimination half-life of the drug, due to the irreversible binding to the proton pump. jscimedcentral.comrjptonline.org
Considerations for Vulnerable Populations (e.g., Infants and Children)
The use of this compound in vulnerable populations, such as infants and children, has been a subject of research, focusing on efficacy and safety. While PPIs are among the most prescribed drugs in pediatrics, their use in this population has increased, sometimes for off-label indications.
Studies have investigated the pharmacokinetics, efficacy, and tolerability of this compound in pediatric patients across different age ranges. jscimedcentral.comresearchgate.net Research indicates that this compound has been found to be effective and generally well-tolerated in infants and children for approved indications like GERD and erosive esophagitis. jscimedcentral.comresearchgate.netnih.gov However, concerns regarding long-term gastric acid suppression in children have been raised, linking it to potential increased risks of certain infections. Some studies in infants have shown that this compound increases intragastric pH and may decrease GERD symptoms. nih.gov While some studies have found no link between PPI use and certain infections in infants, others suggest a potential increased risk of gastrointestinal and lower respiratory tract infections with long-term use in children. The pharmacokinetics of this compound can differ in children compared to adults, with a potentially faster elimination in younger patients. academicstrive.com
Comparative Studies with Other Proton Pump Inhibitors
Comparative Acid Suppression and Efficacy
Research involving 24-hour intragastric pH monitoring has provided more detailed comparisons. One study indicated that lansoprazole (30 mg) was more potent in elevating intragastric pH levels than pantoprazole (B1678409) (40 mg) after both single and repeated administrations. consensus.app Another five-way crossover study comparing standard doses of esomeprazole (B1671258) (40 mg), this compound (30 mg), omeprazole (B731) (20 mg), pantoprazole (40 mg), and rabeprazole (B1678785) (20 mg) in patients with GERD symptoms found that esomeprazole provided more effective control of gastric acid at steady state (day 5). darmzentrum-bern.chnih.gov In this study, the mean duration for which intragastric pH remained above 4.0 on day 5 was 11.5 hours for this compound, compared to 14.0 hours for esomeprazole, 12.1 hours for rabeprazole, 11.8 hours for omeprazole, and 10.1 hours for pantoprazole. nih.gov While esomeprazole showed a statistically significant advantage in this specific study, comparisons between other pairs of PPIs for this parameter did not reach statistical significance, suggesting comparable efficacy among them. darmzentrum-bern.ch
Here is a summary of comparative acid suppression data from a five-way crossover study: nih.gov
Differences in Metabolic Profiles and Drug Interaction Potential
PPIs are primarily metabolized in the liver, largely by the cytochrome P450 (CYP) enzyme system, with CYP2C19 and CYP3A4 being the most prominent isoforms involved. nih.govmhmedical.com However, the extent to which each PPI relies on these enzymes varies, leading to differences in their metabolic profiles and potential for drug interactions.
This compound, like omeprazole and pantoprazole, is extensively metabolized by both CYP2C19 and CYP3A4. nih.govjnmjournal.org Rabeprazole, in contrast, is unique among commonly used PPIs in that a significant portion of its metabolism occurs non-enzymatically. researchgate.netdovepress.comnih.gov
Differences in CYP enzyme inhibition potential contribute to varying drug interaction profiles among PPIs. In vitro studies have indicated that this compound and omeprazole are among the most potent inhibitors of CYP2C19, while pantoprazole and rabeprazole show lower inhibitory potency. medscape.comdrugbank.com Specifically, this compound exhibited competitive inhibition of CYP2C19 activity with K(i) values ranging from 0.4 to 1.5 µM in various in vitro systems. drugbank.com Pantoprazole, while having lower CYP2C19 inhibitory potential (K(i) of 14 to 69 µM), was found to be a more potent competitive inhibitor of CYP2C9 and CYP3A4 in vitro compared to other PPIs. drugbank.com
Despite these in vitro findings, the clinical significance of these differences in enzyme inhibition varies. Omeprazole and esomeprazole have been associated with a greater potential for drug-drug interactions compared to other PPIs. medscape.comnih.gov Pantoprazole is generally considered to have a lower potential for interactions. nih.govmedscape.comnih.gov this compound and rabeprazole also appear to have a weaker potential for interactions than omeprazole, although their interaction profiles have been less extensively studied than those of omeprazole and pantoprazole. nih.gov
Clinically relevant drug interactions with this compound, rabeprazole, and pantoprazole are less common than with omeprazole, aside from those related to the elevation of intragastric pH which affects the absorption of pH-dependent drugs (e.g., ketoconazole, itraconazole, digoxin). medscape.comnih.gov Unlike omeprazole, this compound, rabeprazole, and pantoprazole have generally not been shown to cause interactions when co-administered with phenytoin, warfarin, and diazepam. medscape.com
A study comparing potential drug interactions reported for five PPIs across various interaction checkers and product characteristics found that this compound was associated with a moderate number of potentially interacting drugs compared to omeprazole (highest number) and rabeprazole (lowest number). nih.gov
Pharmacogenomic Comparisons Across PPIs
Genetic variations, particularly in the CYP2C19 gene, significantly influence the pharmacokinetics and pharmacodynamics of PPIs. CYP2C19 is the primary enzyme responsible for the metabolism of several PPIs, including this compound. mhmedical.comdovepress.comnih.gov Individuals can be classified into different metabolizer phenotypes based on their CYP2C19 genotype, such as poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs), and ultrarapid metabolizers (UMs).
The dependence on CYP2C19 for metabolism varies among PPIs. Omeprazole and this compound are highly dependent on CYP2C19 for their clearance (greater than 80%), while esomeprazole is moderately dependent (~70%), and rabeprazole is minimally dependent, relying more on non-enzymatic clearance. dovepress.comnih.gov Dexthis compound (B1670344), the R-enantiomer of this compound, is expected to have a similar metabolic pathway to this compound. cpicpgx.org
CYP2C19 genetic variability affects the plasma concentrations and efficacy of PPIs to different extents. Studies have consistently shown that PMs and IMs of CYP2C19 exhibit decreased clearance and significantly higher plasma concentrations of first-generation PPIs like omeprazole, this compound, and pantoprazole compared to NMs. nih.govcpicpgx.orgnih.gov This increased exposure in PMs and IMs is associated with more pronounced acid suppression and potentially improved therapeutic outcomes for certain indications. nih.govcpicpgx.org For instance, the area under the concentration-time curve (AUC) of this compound in PMs can be significantly higher than in NMs. nih.govnih.gov
While there is substantial evidence linking CYP2C19 genotype to the pharmacokinetics and efficacy of omeprazole, this compound, and pantoprazole, the influence of this genotype on esomeprazole and rabeprazole appears to be less pronounced. dovepress.comcpicpgx.org This is attributed to esomeprazole being less dependent on CYP2C19 than omeprazole and this compound, and rabeprazole's primary non-enzymatic metabolism. dovepress.comnih.gov
Studies comparing acid inhibition across different CYP2C19 phenotypes have shown that in H. pylori-negative CYP2C19 NMs, esomeprazole dosed twice daily resulted in significantly higher median 24-hour intragastric pH compared to omeprazole, rabeprazole, or this compound administered twice daily. dovepress.com This suggests that for individuals who are normal or rapid metabolizers via CYP2C19, some PPIs might be less effective at standard doses due to rapid clearance, and alternative PPIs or dosing strategies might be considered based on pharmacogenomic information.
Here is a table summarizing the approximate fraction of metabolism via CYP2C19 for several PPIs: nih.gov
Q & A
Q. What validated analytical methods are recommended for quantifying lansoprazole and its metabolites in biological samples?
A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is widely used. For example, a validated protocol employs a Diamonsil C18 column with acetonitrile-0.1% formic acid and ammonium acetate as the mobile phase. Linear ranges for this compound, 5-hydroxythis compound, and this compound sulfone in rat plasma are 116–46,400 ng/mL, 12.6–5,040 ng/mL, and 12.4–4,960 ng/mL, respectively. Intra- and inter-assay coefficients of variation (CVs) should be <10%, with recovery rates >89% .
Q. How can researchers ensure the accuracy of impurity profiling in this compound formulations?
Use HPLC with a linearity range spanning 0.05%–150% of the nominal concentration (100 mg/mL). Parameters include a quantitation limit <0.05% and a relative standard deviation (RSD) of ≤0.11% for replicate injections. Method validation should include forced degradation studies (e.g., acid/base hydrolysis, oxidation) to confirm stability-indicating properties .
Q. What pharmacokinetic parameters are critical for evaluating this compound interactions?
Key parameters include maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), and elimination half-life (t1/2). Statistical analysis should employ ANOVA with post-hoc tests (e.g., Duncan’s multiple comparison) to assess significance (p<0.05) .
Advanced Research Questions
Q. How do this compound enantiomers differentially regulate CYP3A4 induction in hepatocytes?
Enantiospecific induction mechanisms involve pregnane X receptor (PXR) and glucocorticoid receptor (GR). For example, this compound activates both PXR and GR, while omeprazole primarily targets PXR. Experimental designs should include luciferase reporter assays in human hepatoma cells (e.g., HepG2) and siRNA silencing to confirm receptor-specific pathways .
Q. What experimental approaches resolve contradictions in this compound’s role in amyloid-β (Aβ) production?
Conflicting data (e.g., Aβ42 elevation vs. γ-secretase inhibition) require multi-modal validation. Combine MALDI-MS for Aβ species profiling (e.g., Aβ2-37, Aβ2-42) with Western blotting for APP/BACE1 protein levels. Use γ-secretase inhibitors (e.g., DAPT) as negative controls and co-treatment with anti-amyloid agents (e.g., R-flurbiprofen) to assess mechanistic interplay .
Q. How can researchers optimize capillary electrophoresis (CE) for simultaneous analysis of proton-pump inhibitors?
Apply a face-centered central composite design to optimize buffer concentration (BGE), pH, and voltage. For this compound and omeprazole separation, target baseline resolution (Rs >1.5) within <10 minutes. Validate using peak symmetry factors and migration time reproducibility (RSD <2%) .
Q. What methodologies confirm this compound’s cytoprotective effects against cisplatin-induced oxidative stress?
Use RL34 rat hepatocytes pretreated with this compound (100 µM, 3h) and cisplatin (20 µM, 24h). Quantify viability via MTS assay and validate p38 MAPK involvement using inhibitors (e.g., SB203580). Statistical analysis must include Tukey’s test for multi-group comparisons (p<0.01) .
Q. How to design a study evaluating this compound’s impact on gut microbiota-derived metabolites?
Combine metagenomic sequencing (fecal samples) with untargeted metabolomics (LC-QTOF-MS). Control for proton-pump inhibitor (PPI) confounders (e.g., diet, comorbidities) and use linear mixed-effects models to correlate microbial shifts (e.g., Clostridia abundance) with metabolite changes (e.g., short-chain fatty acids) .
Methodological Considerations
Q. How should researchers address variability in this compound’s pharmacokinetic data across species?
- Interspecies scaling: Use allometric principles (e.g., body surface area normalization) for dose translation.
- In vitro-in vivo correlation (IVIVC): Compare hepatic microsomal stability (e.g., intrinsic clearance) with in vivo AUC ratios.
- Statistical tools: Apply bootstrap resampling to assess confidence intervals for parameters like bioavailability .
Q. What strategies validate this compound’s receptor-binding kinetics in silico?
Perform molecular docking (e.g., AutoDock Vina) against PXR/GR crystal structures (PDB IDs: 1ILG, 4P6X). Validate dynamics via 100-ns molecular dynamics simulations (GROMACS) to calculate binding free energies (MM-PBSA) and hydrogen bond occupancy .
Data Contradiction Analysis
Q. Why do studies report opposing effects of this compound on oxidative stress markers?
Discrepancies may arise from model-specific redox thresholds (e.g., HepG2 vs. primary hepatocytes) or dosing regimens. Mitigate by:
- Standardizing ROS measurement protocols (e.g., DCFH-DA fluorescence).
- Including N-acetylcysteine (NAC) as a positive control.
- Reporting thioredoxin reductase (TrxR) and glutathione peroxidase (GPx) activities alongside total antioxidant capacity (TAC) .
Ethical and Reporting Standards
Q. How to ensure compliance with ethical guidelines in this compound clinical trials?
- Informed consent: Disclose risks (e.g., hypomagnesemia, Clostridioides difficile infection).
- Data transparency: Register trials on ClinicalTrials.gov and adhere to CONSORT guidelines for reporting.
- Conflict of interest: Declare pharmaceutical funding and use independent statisticians for analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
